molecular formula C21H29ClN6O3 B11384742 2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide

Cat. No.: B11384742
M. Wt: 448.9 g/mol
InChI Key: FLTVBUMKMCWETM-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a triazine ring, and a piperidine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Phenoxy Intermediate: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Triazine Ring Formation: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and piperidine under controlled conditions.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the triazine derivative using appropriate coupling agents and conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Mecoprop-P: ®-2-(4-chloro-2-methylphenoxy)propionic acid, used as a herbicide.

    MCPA Sodium: (4-chloro-2-methylphenoxy)acetic acid sodium salt, another herbicide with similar structural features.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide is unique due to its combination of a phenoxy group, a triazine ring, and a piperidine moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H29ClN6O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]oxy]ethyl]acetamide

InChI

InChI=1S/C21H29ClN6O3/c1-15-13-16(22)7-8-17(15)31-14-18(29)23-9-12-30-21-25-19(27(2)3)24-20(26-21)28-10-5-4-6-11-28/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,23,29)

InChI Key

FLTVBUMKMCWETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC2=NC(=NC(=N2)N(C)C)N3CCCCC3

Origin of Product

United States

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